4-(4-Ethylpiperazin-1-yl)butan-1-ol
CAS No.: 110439-00-4
Cat. No.: VC20754538
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110439-00-4 |
---|---|
Molecular Formula | C10H22N2O |
Molecular Weight | 186.29 g/mol |
IUPAC Name | 4-(4-ethylpiperazin-1-yl)butan-1-ol |
Standard InChI | InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3 |
Standard InChI Key | QNINQNAGDRKECY-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CCCCO |
Canonical SMILES | CCN1CCN(CC1)CCCCO |
Introduction
Overview of 4-(4-Ethylpiperazin-1-yl)butan-1-ol
4-(4-Ethylpiperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C
H
N
O and a molecular weight of 186.30 g/mol. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry.
Synthesis of 4-(4-Ethylpiperazin-1-yl)butan-1-ol
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common synthetic route includes the following steps:
-
Starting Materials: Piperazine and butanol derivatives.
-
Reaction Conditions: The reaction is generally carried out under reflux conditions in the presence of a base to facilitate nucleophilic substitution.
-
Yield: The reaction can yield high purity products, often exceeding 80% under optimized conditions.
Biological Activity
Research indicates that compounds containing piperazine moieties, such as 4-(4-Ethylpiperazin-1-yl)butan-1-ol, exhibit various biological activities, including:
-
Antidepressant Effects: Some studies suggest that piperazine derivatives may have antidepressant properties.
-
Anticancer Potential: Investigations into related compounds have shown potential antiproliferative effects against certain cancer cell lines.
Applications
Due to its structural features, 4-(4-Ethylpiperazin-1-yl)butan-1-ol may find applications in:
-
Pharmaceuticals: As a potential lead compound for developing new medications targeting neurological disorders.
-
Chemical Research: As an intermediate in the synthesis of more complex organic molecules.
Safety and Handling
While specific safety data for 4-(4-Ethylpiperazin-1-yl)butan-1-ol is limited, general precautions for handling organic compounds should be observed:
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Ensure proper ventilation when working with volatile substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume